(2S)-2-amino-5,5-difluoropentanamide hydrochloride
Description
“(2S)-2-Amino-5,5-difluoropentanamide hydrochloride” is a fluorinated amino acid derivative with a stereospecific (S)-configuration at the second carbon. Its structure comprises a pentanamide backbone substituted with two fluorine atoms at the fifth carbon and an amine group at the second carbon, stabilized as a hydrochloride salt. Fluorinated amino acids are widely utilized in peptide engineering and protease-resistant therapeutics, though the specific pharmacological profile of this compound remains underexplored .
Properties
Molecular Formula |
C5H11ClF2N2O |
|---|---|
Molecular Weight |
188.60 g/mol |
IUPAC Name |
(2S)-2-amino-5,5-difluoropentanamide;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H2,9,10);1H/t3-;/m0./s1 |
InChI Key |
UBIAVFMANGPHEA-DFWYDOINSA-N |
Isomeric SMILES |
C(CC(F)F)[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
C(CC(F)F)C(C(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Fluorination of Pentane Backbone
The core challenge in synthesizing (2S)-2-amino-5,5-difluoropentanamide hydrochloride is the selective introduction of fluorine atoms at the 5-position of the pentane chain. This typically involves difluoromethylation reagents such as difluoromethylating agents or electrophilic fluorinating reagents.
- Difluoromethylating agents (e.g., difluoromethyl sulfonates or difluorocarbene precursors)
- Catalysts such as copper or iron complexes
- Solvents like acetonitrile or dichloromethane
- Reaction temperatures generally range from room temperature to 80°C to optimize fluorination efficiency
Introduction of Amino and Hydroxyl Groups
Following fluorination, the amino group is introduced via nucleophilic substitution or amination strategies, often employing ammonia or amines under controlled conditions. The hydroxyl group at the terminal position can be introduced through oxidation or hydroxylation of suitable precursors.
Amide Formation and Hydrochloride Salt Production
The final step involves converting the amino derivative into the amide form, typically through acylation with suitable acyl chlorides or anhydrides. The hydrochloride salt is then formed by treatment with hydrochloric acid under controlled conditions, ensuring high purity and stability.
Industrial Production Methods
Large-Scale Synthesis
Industrial synthesis emphasizes high yield, purity, and cost-effectiveness. The process generally involves:
- Continuous flow fluorination reactors
- Purification via crystallization, chromatography, or solvent recrystallization
- Use of excess reagents to drive reactions to completion
- Implementation of in-line monitoring to control reaction parameters
Purification Techniques
Post-reaction purification is critical:
- Crystallization to isolate the pure compound
- Chromatography for trace impurities
- Drying under vacuum to obtain stable hydrochloride salts
Data Table: Summary of Preparation Methods
Reaction Mechanisms and Key Considerations
Fluorination Mechanism
Electrophilic fluorination involves the generation of a difluorocarbene intermediate reacting with the pentane backbone. The selectivity at the 5-position is achieved via directing groups or steric effects.
Amination and Amide Formation
A nucleophilic attack by ammonia or amines on activated intermediates leads to amino substitution. The subsequent acylation forms the amide, with the hydrochloride salt generated via acid-base reaction.
Critical Parameters
- Temperature control to prevent over-fluorination
- Use of anhydrous conditions to avoid hydrolysis
- pH regulation during salt formation
- Purification to remove unreacted reagents and by-products
Research Findings and Optimization Strategies
Recent studies highlight the importance of catalyst choice and reaction environment:
- Catalytic fluorination improves selectivity and yield
- Solvent choice influences fluorination efficiency
- Use of protecting groups can enhance regioselectivity during amino and hydroxyl group introduction
- Continuous process optimization reduces impurities and improves scalability
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluorinated carbons at positions 5 and 5' exhibit reduced electrophilicity compared to non-fluorinated analogs but remain reactive under specific conditions:
-
Fluorine Displacement : In polar aprotic solvents (e.g., DMF), the compound reacts with strong nucleophiles like sodium hydride or Grignard reagents, yielding substituted pentanamide derivatives. For example:
This reaction is monitored via NMR to track fluorine displacement.
Amidation and Condensation Reactions
The primary amine and amide groups enable participation in peptide coupling and condensation:
-
Peptide Bond Formation : Using carbodiimide crosslinkers (e.g., EDC/HOBt), the amine reacts with carboxylic acids to form stable amide bonds. Typical yields range from 65–75% under optimized conditions (pH 7.4, 25°C).
-
Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to generate imine intermediates, which are stabilized by the electron-withdrawing fluorine atoms.
Table 1: Condensation Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 72 |
| Formaldehyde | EtOH | 40 | 58 |
| Acetyl chloride | THF | 0 | 81 |
Hydrolysis and Stability
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In 6M HCl at 110°C, complete cleavage occurs within 12 hours, producing 2-amino-5,5-difluoropentanoic acid and ammonium chloride.
-
Basic Hydrolysis : In 2M NaOH at 80°C, partial racemization at the chiral center (S-configuration) is observed, with ~15% enantiomeric excess loss over 24 hours.
Fluorine-Specific Reactivity
The geminal difluoro group influences electronic and steric properties:
-
Electrophilic Aromatic Substitution : The electron-withdrawing effect deactivates the benzene ring (if present), directing substituents to meta positions.
-
Radical Reactions : Participates in atom-transfer radical additions (ATRA) with alkenes under UV light, forming fluorinated alkyl chains.
Stereochemical Considerations
The S-configuration at C2 dictates enantioselective interactions:
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer with >99% ee in biphasic systems .
-
Chiral Auxiliary Use : The compound serves as a building block in asymmetric synthesis of β-fluorinated amino acids.
Table 2: Stereochemical Integrity Under Varied Conditions
| Condition | Time (h) | Enantiomeric Excess (%) |
|---|---|---|
| pH 7.0, 25°C | 24 | 98.5 |
| pH 12.0, 60°C | 12 | 83.2 |
| 0.1M H₂SO₄, reflux | 6 | 94.7 |
Reaction Optimization Insights
Comparative studies highlight the impact of fluorine on reaction kinetics:
-
Rate Acceleration : Fluorine’s inductive effect increases reaction rates in SN2 mechanisms by ~30% compared to non-fluorinated analogs.
-
Solvent Effects : Reactions in fluorinated solvents (e.g., HFIP) improve yields by stabilizing transition states through hydrogen bonding .
Analytical Characterization
Key techniques for monitoring reactions include:
-
HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O/MeCN).
-
NMR : NMR δ = -112 ppm (dd, J = 18 Hz); NMR δ = 3.1 ppm (m, CH₂F₂).
Scientific Research Applications
(2S)-2-amino-5,5-difluoropentanamide hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound may be used in studies involving fluorinated amino acids and their incorporation into proteins.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5,5-difluoropentanamide hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related fluorinated amino acids and derivatives, focusing on substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Fluorine Substitution Patterns: The target compound features two fluorine atoms at C5, contrasting with the trifluorinated analogs (e.g., (S)-2-amino-5,5,5-trifluoropentanoic acid), which exhibit enhanced metabolic stability due to higher fluorination . Cyclohexanol derivatives (e.g., (1R,2R)-2-amino-5,5-difluoro-cyclohexanol HCl) incorporate fluorine in a cyclic system, altering lipophilicity and conformational flexibility compared to linear chains .
Functional Group Variations: Amide vs. Stereochemistry: The (S)-configuration at C2 distinguishes it from (R)-isomers (e.g., (R)-2-amino-5,5,5-trifluoropentanamide HCl), which may exhibit divergent binding affinities in chiral environments .
Safety data for related dihydrochloride salts (e.g., (2S)-2,5-diaminopentanamide dihydrochloride) recommend stringent handling protocols (e.g., eye/skin protection, respiratory precautions), which may extrapolate to the target compound .
Biological and Synthetic Relevance: Fluorinated amino acids like (S)-2-amino-5,5,5-trifluoropentanoic acid are used in peptide research to resist enzymatic degradation, suggesting similar utility for the target compound . Thiazine derivatives (e.g., 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl) demonstrate anti-inflammatory activity, highlighting the role of nitrogen-heterocycles in bioactivity—a feature absent in the target compound .
Biological Activity
(2S)-2-amino-5,5-difluoropentanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of (2S)-2-amino-5,5-difluoropentanamide hydrochloride typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available starting materials that undergo fluorination and amination.
- Reaction Conditions : Specific reaction conditions such as temperature, solvent, and catalysts are optimized to enhance yield and purity.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that (2S)-2-amino-5,5-difluoropentanamide hydrochloride exhibits significant antimicrobial activity. In a study involving a library of analogues, compounds similar to this structure were tested against various pathogens, including Helicobacter pylori and Clostridium difficile. The results demonstrated a notable suppression of bacterial growth, suggesting its potential as an antibacterial agent .
The mechanism by which (2S)-2-amino-5,5-difluoropentanamide hydrochloride exerts its biological effects is thought to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for bacterial metabolism.
- Cell Membrane Disruption : The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | A library of 39 analogues was synthesized; several showed improved activity against H. pylori compared to traditional antibiotics. |
| Study 2 | Testing revealed that modifications in the head group significantly enhanced antibacterial properties, indicating structure-activity relationships. |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds:
- Fluorinated Amines : Compounds with fluorine substitutions often exhibit enhanced biological activities due to increased metabolic stability and bioavailability.
- Comparative Analysis : In comparative assessments with non-fluorinated analogues, fluorinated variants consistently demonstrated superior antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling (2S)-2-amino-5,5-difluoropentanamide hydrochloride in laboratory settings?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including chemical-resistant gloves, protective eyewear, and lab coats, to minimize skin and eye exposure. Conduct experiments in a fume hood to avoid inhalation of aerosols. Follow first-aid measures for accidental exposure: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists . Note that toxicological data for this compound may be limited; prioritize hazard assessments for novel derivatives .
Q. How can researchers optimize the synthesis of (2S)-2-amino-5,5-difluoropentanamide hydrochloride from chiral precursors?
- Methodological Answer : Use L-serine or L-alanine as chiral starting materials, employing protection/deprotection strategies for amino and carboxyl groups. Introduce fluorine atoms via nucleophilic substitution or fluorination reagents (e.g., DAST or Deoxo-Fluor). Monitor reaction progress with HPLC or LC-MS to ensure enantiomeric purity. Acidic workup with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .
Q. What analytical techniques are recommended for structural and purity characterization?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical ~221.6 g/mol for C₅H₁₀F₂N₂O·HCl) using high-resolution MS.
- NMR Spectroscopy : Analyze ¹⁹F NMR to verify difluoro substitution patterns and ¹H/¹³C NMR for backbone conformation.
- HPLC : Use chiral columns (e.g., amylose-based) to assess enantiomeric excess. Compare retention times with standards for purity validation .
Advanced Research Questions
Q. How do the 5,5-difluoro modifications influence the compound’s stability under physiological conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to varying pH (2–9), temperatures (4–40°C), and humidity levels. Monitor degradation via LC-MS and quantify hydrolysis products (e.g., free amines or fluorinated byproducts). Fluorine’s electronegativity may enhance metabolic stability by resisting enzymatic cleavage, but labile protons near the amide group could still promote hydrolysis .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping proton environments), employ 2D techniques like COSY, HSQC, and NOESY. Cross-validate with computational modeling (DFT or MD simulations) to predict chemical shifts and spatial arrangements. If MS data conflicts with theoretical masses, investigate salt adducts (e.g., Na⁺/K⁺) or isotopic patterns from fluorine substituents .
Q. How can researchers assess the compound’s interaction with biological targets despite limited toxicological data?
- Methodological Answer : Use in vitro assays (e.g., SPR or ITC) to measure binding affinity to putative targets like amino acid transporters or enzymes. Pair with cytotoxicity screens (MTT assays) to establish therapeutic indices. For in vivo studies, dose-response experiments in model organisms should include histopathological evaluations to identify organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
